REACTION_SMILES
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[Br:13][c:14]1[cH:15][c:16]([C:17](=[O:18])[OH:19])[cH:20][c:21]([C:23](=[O:24])[O:25][CH3:26])[cH:22]1.[C:1]([c:2]1[nH:3][cH:4][cH:5][n:6]1)([c:7]1[nH:8][cH:9][cH:10][n:11]1)=[O:12].[CH2:27]([CH2:28][CH3:29])[NH:30][CH2:31][CH2:32][CH3:33].[CH2:34]1[O:35][CH2:36][CH2:37][CH2:38]1>>[Br:13][c:14]1[cH:15][c:16]([C:17](=[O:19])[N:30]([CH2:27][CH2:28][CH3:29])[CH2:31][CH2:32][CH3:33])[cH:20][c:21]([C:23](=[O:24])[O:25][CH3:26])[cH:22]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cc(Br)cc(C(=O)O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(c1ncc[nH]1)c1ncc[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCNCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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CCCN(CCC)C(=O)c1cc(Br)cc(C(=O)OC)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |